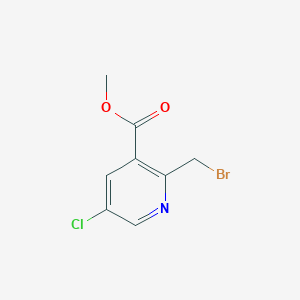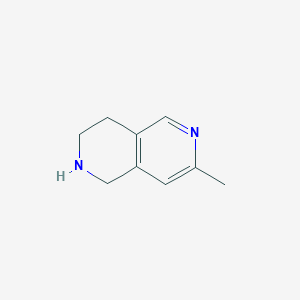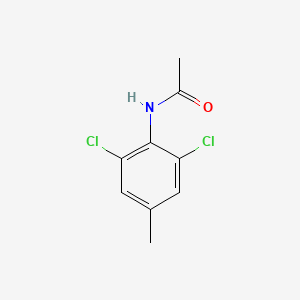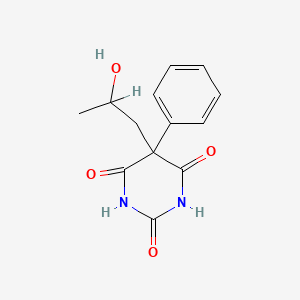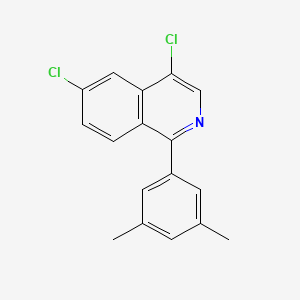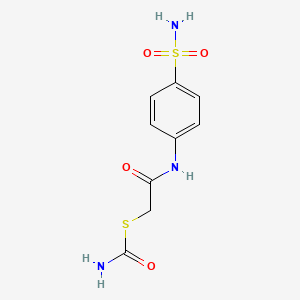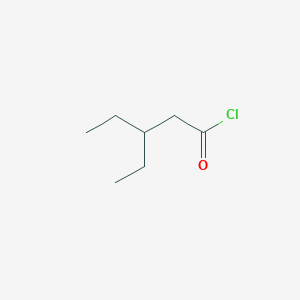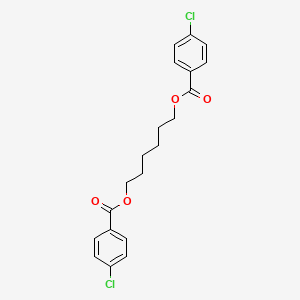
Hexane-1,6-diyl bis(4-chlorobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane-1,6-diyl bis(4-chlorobenzoate) is an organic compound with the molecular formula C20H20Cl2O4. It is a diester derived from hexane-1,6-diol and 4-chlorobenzoic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Hexane-1,6-diyl bis(4-chlorobenzoate) can be synthesized through the esterification reaction between hexane-1,6-diol and 4-chlorobenzoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Hexane-1,6-diyl bis(4-chlorobenzoate) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can be hydrolyzed to yield hexane-1,6-diol and 4-chlorobenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
Scientific Research Applications
Hexane-1,6-diyl bis(4-chlorobenzoate) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of hexane-1,6-diyl bis(4-chlorobenzoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in the hydrolysis of esters, thereby affecting metabolic processes .
Comparison with Similar Compounds
Hexane-1,6-diyl bis(4-chlorobenzoate) can be compared with other similar compounds, such as:
Hexane-1,6-diyl bis(4-methylbenzenesulfonate): This compound has a similar structure but contains sulfonate groups instead of ester groups.
Hexane-1,6-diyl bis(4-bromobenzoate): This compound contains bromine atoms instead of chlorine atoms.
Hexane-1,6-diyl bis(4-chlorobenzoate) stands out due to its unique combination of chemical properties, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
3023-46-9 |
|---|---|
Molecular Formula |
C20H20Cl2O4 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
6-(4-chlorobenzoyl)oxyhexyl 4-chlorobenzoate |
InChI |
InChI=1S/C20H20Cl2O4/c21-17-9-5-15(6-10-17)19(23)25-13-3-1-2-4-14-26-20(24)16-7-11-18(22)12-8-16/h5-12H,1-4,13-14H2 |
InChI Key |
RKWHZBYYRMEKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCCCCOC(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
![5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid](/img/structure/B13989937.png)
